molecular formula C20H16N4OS B11102551 3-methyl-1-phenyl-N'-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

3-methyl-1-phenyl-N'-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B11102551
M. Wt: 360.4 g/mol
InChI Key: YLAWDQVUHPAEBA-FYJGNVAPSA-N
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Description

3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, and a carbohydrazide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the cyclocondensation of appropriate thieno[2,3-c]pyrazole derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

the principles of green chemistry and sustainable practices are often applied to optimize the yield and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-1-phenyl-N’-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide apart from similar compounds is its unique thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activity .

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C20H16N4OS/c1-14-17-12-18(19(25)22-21-13-15-8-4-2-5-9-15)26-20(17)24(23-14)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,25)/b21-13+

InChI Key

YLAWDQVUHPAEBA-FYJGNVAPSA-N

Isomeric SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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